

## Antisense Oligonucleotide Therapies for Genetic Muscle Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Antisense oligonucleotide (ASO) therapies represent a paradigm shift in the treatment of genetic muscle disorders, moving from supportive care to targeted molecular medicine. These synthetic nucleic acid-based drugs are designed to modulate the expression of specific genes, offering therapeutic avenues for diseases that were once considered intractable. This technical guide provides an in-depth overview of the core principles of ASO technology, its application to prominent genetic muscle disorders such as Duchenne muscular dystrophy (DMD), spinal muscular atrophy (SMA), myotonic dystrophy (DM), and facioscaphumeral muscular dystrophy (FSHD), and the preclinical and clinical data supporting their use. Detailed experimental protocols for key methodologies and visualizations of the underlying molecular pathways are included to serve as a comprehensive resource for the scientific community.

### **Introduction to Antisense Oligonucleotide Therapy**

Antisense oligonucleotides are short, single-stranded synthetic nucleic acid analogues designed to bind to specific RNA sequences through Watson-Crick base pairing.[1] This binding event can modulate the function of the target RNA in several ways, depending on the ASO's chemistry and the location of its binding site.[2] For genetic muscle disorders, the primary mechanisms of action include:



- Splicing Modulation: ASOs can be designed to bind to pre-mRNA and either block or promote the recognition of splice sites by the cellular splicing machinery. This can be used to:
  - Induce Exon Skipping: By masking an exon, ASOs can cause it to be excluded from the mature mRNA. This is the primary strategy for Duchenne muscular dystrophy, where skipping a specific exon can restore the reading frame of the dystrophin transcript, leading to the production of a shorter but functional protein.
  - Promote Exon Inclusion: Conversely, ASOs can block splicing silencers to promote the inclusion of an exon that is normally excluded. This is the mechanism of action for nusinersen in spinal muscular atrophy, which promotes the inclusion of exon 7 in the SMN2 gene transcript to produce more functional SMN protein.[3]
- RNase H-Mediated Degradation: Some ASO chemistries, when bound to their target mRNA, create a DNA-RNA hybrid that is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand. This leads to the degradation of the target mRNA and a reduction in the expression of the encoded protein. This approach is being explored for gain-of-function disorders like myotonic dystrophy, where the goal is to degrade the toxic DMPK mRNA.[4]
- Translational Arrest: ASOs can also be designed to bind to the 5' untranslated region (UTR) or the start codon of an mRNA, physically blocking the ribosome from initiating translation.

The therapeutic potential of ASOs is greatly influenced by their chemical modifications. Unmodified oligonucleotides are rapidly degraded by nucleases in the body. To overcome this, various chemical modifications have been developed to enhance their stability, binding affinity, and safety profile. Common modifications include phosphorothioate (PS) backbones, 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) modifications of the ribose sugar, and the use of entirely synthetic backbones like phosphorodiamidate morpholino oligomers (PMOs) and peptide nucleic acids (PNAs).[5][6][7]

# ASO Therapies for Duchenne Muscular Dystrophy (DMD)

DMD is a fatal X-linked recessive disorder caused by mutations in the DMD gene that lead to the absence of functional dystrophin protein. Dystrophin is a critical component of the



dystrophin-associated protein complex (DAPC), which connects the actin cytoskeleton to the extracellular matrix, providing structural stability to muscle fibers.[8] The primary therapeutic strategy for DMD is exon skipping to restore the reading frame of the DMD transcript.

### **Approved ASO Therapies for DMD**

Several ASO drugs targeting different exons of the DMD gene have received accelerated approval from the U.S. Food and Drug Administration (FDA).

| Drug Name<br>(Trade Name)  | ASO<br>Chemistry | Target Exon | Approval Year | Key Efficacy<br>Data                                                                                   |
|----------------------------|------------------|-------------|---------------|--------------------------------------------------------------------------------------------------------|
| Eteplirsen<br>(Exondys 51) | РМО              | 51          | 2016          | Increase in dystrophin-positive fibers to 47% of normal at 48 weeks (p≤0.001).[9]                      |
| Golodirsen<br>(Vyondys 53) | РМО              | 53          | 2019          | in dystrophin protein from baseline (p<0.001) at 48 weeks.[10][11]                                     |
| Viltolarsen<br>(Viltepso)  | РМО              | 53          | 2020          | Significant improvements in timed function tests compared to natural history controls at 25 weeks.[12] |
| Casimersen<br>(Amondys 45) | РМО              | 45          | 2021          | Well-tolerated with plasma concentration increasing with dose.[13]                                     |



Clinical Trial Data Summary for DMD ASO Therapies

| Trial / Drug                 | Primary<br>Endpoint(s)                                                         | Results                                                                 | Adverse Events                                                                    |
|------------------------------|--------------------------------------------------------------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Eteplirsen                   | Dystrophin-positive fibers                                                     | 47.0% of normal at 48 weeks (p<0.001)[9]                                | Generally well-tolerated.[14]                                                     |
| 6-Minute Walk Test<br>(6MWT) | 151m difference in decline from historical controls at 3 years (p<0.01)[15]    |                                                                         |                                                                                   |
| Golodirsen                   | Dystrophin protein levels                                                      | 16.0-fold increase<br>from baseline<br>(p<0.001) at 48<br>weeks[10][11] | Mild and unrelated to<br>treatment. No<br>discontinuations due<br>to AEs.[10][11] |
| 6MWT change from baseline    | -99.0m at 3 years vs<br>-181.4m for external<br>controls (p=0.067)[10]<br>[11] |                                                                         |                                                                                   |
| Viltolarsen                  | Dystrophin protein levels                                                      | Increase to ~6% of normal at 25 weeks.                                  | Well-tolerated, no<br>serious AEs reported.<br>[12]                               |
| Timed function tests         | Significant improvements vs. natural history controls at 25 weeks[12]          |                                                                         |                                                                                   |
| Casimersen                   | Safety and tolerability                                                        | Well-tolerated, most AEs were mild and unrelated to the drug. [13]      | Upper respiratory tract infections, cough, fever, headache.[16]                   |

### Signaling Pathway: The Dystrophin-Associated Protein Complex (DAPC)



The restoration of dystrophin, even in a truncated form, aims to re-establish the DAPC and its crucial signaling functions. The DAPC is not merely a structural anchor but also a scaffold for various signaling molecules that are important for muscle cell survival and homeostasis, including pathways like PI3K/Akt and MAPK.[17][18][19]

DAPC signaling pathway.

### **ASO Therapies for Spinal Muscular Atrophy (SMA)**

SMA is an autosomal recessive neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. It is caused by mutations or deletion of the SMN1 gene. Humans have a nearly identical copy of this gene called SMN2. However, a single nucleotide difference in exon 7 of SMN2 causes it to be predominantly spliced out of the final mRNA, resulting in a truncated, unstable SMN protein. ASO therapy for SMA aims to correct the splicing of SMN2 to increase the production of full-length, functional SMN protein.

### **Approved ASO Therapies for SMA**

Nusinersen is an ASO that binds to an intronic splicing silencer in the SMN2 pre-mRNA, promoting the inclusion of exon 7 and thus increasing the production of functional SMN protein.

[6]

| Drug Name<br>(Trade Name) | ASO<br>Chemistry | Target            | Approval Year | Key Efficacy<br>Data                                                                      |
|---------------------------|------------------|-------------------|---------------|-------------------------------------------------------------------------------------------|
| Nusinersen<br>(Spinraza)  | 2'-O-MOE PS      | SMN2 pre-<br>mRNA | 2016          | Statistically significant improvement in motor function in later-onset SMA (p=0.0000001). |

### **Clinical Trial Data Summary for Nusinersen**



| Trial   | Patient Population                               | Primary Endpoint                                                    | Results                                                                                                                                 |
|---------|--------------------------------------------------|---------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| CHERISH | Later-onset SMA<br>(Type 2 or 3)                 | Change in Hammersmith Functional Motor Scale Expanded (HFMSE) score | 4.9-point mean improvement from baseline to month 15 compared to sham control (p=0.0000001).[20]                                        |
| ENDEAR  | Infantile-onset SMA<br>(Type 1)                  | Motor milestone response                                            | 41% of nusinersentreated infants achieved motor milestones vs. 0% in the sham-control group.                                            |
| NURTURE | Presymptomatic SMA                               | Time to death or respiratory intervention                           | All 25 participants were alive and did not require permanent ventilation at the end of the study. 92% achieved independent walking.[21] |
| RESPOND | Previously treated with onasemnogene abeparvovec | Change in HINE-2<br>score                                           | Most patients showed<br>an increase in mean<br>total HINE-2 score<br>from baseline.[2]                                                  |

### Signaling Pathway: SMN Protein and snRNP Biogenesis

The SMN protein plays a critical role in the assembly of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome.[11][18] The SMN complex acts as a chaperone, facilitating the assembly of the Sm protein core onto snRNAs.[22][23] A deficiency in SMN leads to defects in snRNP biogenesis, which in turn causes widespread splicing defects, although the precise mechanism leading to motor neuron-specific pathology is still under investigation.[19]





Click to download full resolution via product page

Role of the SMN complex in snRNP biogenesis.



### **ASO Therapies for Myotonic Dystrophy (DM)**

Myotonic Dystrophy is an autosomal dominant disorder characterized by progressive muscle wasting, myotonia, and multisystemic complications. DM type 1 (DM1) is caused by a CTG trinucleotide repeat expansion in the 3' UTR of the DMPK gene. The resulting toxic RNA sequesters RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), leading to widespread alternative splicing defects.[12][24] ASO therapies for DM1 are being developed to degrade the toxic DMPK mRNA.

### **Investigational ASO Therapies for DM**

Baliforsen is an RNase H-activating ASO designed to target and degrade the DMPK mRNA.

| Drug Name  | ASO<br>Chemistry    | Target    | Development<br>Stage | Key Clinical<br>Data                                                                                          |
|------------|---------------------|-----------|----------------------|---------------------------------------------------------------------------------------------------------------|
| Baliforsen | 2'-MOE PS<br>Gapmer | DMPK mRNA | Phase 1/2a           | Generally well-tolerated, but did not achieve sufficient muscle concentration for target reduction.  [22][25] |

### **Clinical Trial Data Summary for Baliforsen in DM1**



| Trial                              | Dose                                                             | Primary<br>Endpoint     | Results                               | Adverse<br>Events                                                                                       |
|------------------------------------|------------------------------------------------------------------|-------------------------|---------------------------------------|---------------------------------------------------------------------------------------------------------|
| Phase 1/2a                         | 100-600 mg                                                       | Safety and tolerability | Generally well-<br>tolerated.[22][25] | Headache, contusion, nausea, injection site reactions. One case of transient thrombocytopeni a.[22][25] |
| Drug<br>concentration in<br>muscle | Increased with dose, but below predicted therapeutic levels.[22] |                         |                                       |                                                                                                         |

### **Molecular Pathogenesis of Myotonic Dystrophy Type 1**

The expanded CUG repeats in the DMPK mRNA form hairpin structures that are bound with high affinity by MBNL1.[13][20] This sequestration of MBNL1 in nuclear foci prevents it from performing its normal function in regulating the alternative splicing of numerous other premRNAs, leading to the re-expression of embryonic splice isoforms in adult tissues and causing the multisystemic symptoms of DM1.[8][24]





Click to download full resolution via product page

Mechanism of MBNL1 sequestration in DM1.

# ASO Therapies for Other Genetic Muscle Disorders Facioscapulohumeral Muscular Dystrophy (FSHD)

FSHD is an autosomal dominant disorder caused by the aberrant expression of the DUX4 gene in skeletal muscle.[2][10] DUX4 is a transcription factor that is normally silenced in most somatic tissues. Its expression in muscle cells activates a cascade of downstream genes that lead to apoptosis, inflammation, and muscle degeneration.[21][22][25][26][27] ASO therapies for FSHD are being developed to suppress the expression of DUX4.

Preclinical Data for ASO Therapy in FSHD:



| ASO Target | Animal Model  | Key Findings                                                                                                                              |
|------------|---------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| DUX4 mRNA  | FLExDUX4 mice | Systemic administration of<br>ASO reduced DUX4 mRNA by<br>50%, improved muscle<br>strength by 52%, and reduced<br>muscle fibrosis by 17%. |

### Limb-Girdle Muscular Dystrophies (LGMDs) and Congenital Myopathies (CMDs)

ASO-based approaches are also in preclinical development for various other muscular dystrophies, including certain forms of LGMD and CMDs. For example, in dysferlinopathies, ASOs are being designed to skip exons containing mutations to produce a partially functional dysferlin protein.[1] Similarly, for Collagen VI-related myopathies, ASOs are being developed to correct splicing defects in the COL6A genes.[14][28][29][30]

Preclinical Data for ASO Therapy in Other Myopathies:

| Disorder             | ASO<br>Target/Strategy      | Model               | Key Findings                                                |
|----------------------|-----------------------------|---------------------|-------------------------------------------------------------|
| Dysferlinopathy      | Exon 28 & 29 skipping       | Patient cells       | Restored membrane-<br>resealing capabilities.<br>[1]        |
| Collagen VI Myopathy | COL6A1 pseudo-exon skipping | Patient fibroblasts | Restored functional collagen VI microfibrillar matrix. [14] |

# Experimental Protocols Protocol for Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)



This protocol outlines the general steps for the solid-phase synthesis of PMOs, a common chemistry for exon-skipping ASOs.[27][31][32][33]

- Support Preparation: Start with a solid support (e.g., polystyrene resin) pre-loaded with the first morpholino subunit.
- Deblocking: Remove the 5'-trityl protecting group from the morpholino nitrogen using a deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane). This step is repeated to ensure complete deprotection.
- Coupling: Add the next activated morpholino monomer, an activator (e.g., ethylthiotetrazole), and a non-nucleophilic base (e.g., N-ethylmorpholine) to the reaction vessel. The activated monomer couples to the deprotected nitrogen of the growing chain. This step is typically repeated to maximize coupling efficiency.
- Capping (Optional): To block any unreacted sites and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base can be performed.
- Cycle Repetition: Repeat the deblocking and coupling steps for each subsequent monomer until the desired full-length PMO is synthesized.
- Cleavage and Deprotection: Once the synthesis is complete, cleave the PMO from the solid support and remove any remaining protecting groups using a cleavage solution (e.g., concentrated aqueous ammonia) at an elevated temperature.
- Purification: Purify the crude PMO product using techniques such as high-performance liquid chromatography (HPLC) to isolate the full-length product.

### Protocol for In Vitro Screening of Exon-Skipping ASOs

This protocol describes a general workflow for testing the efficacy of ASOs in patient-derived myoblasts.[12][16][34]

 Cell Culture: Culture patient-derived myoblasts carrying the target mutation in a suitable growth medium.



- Differentiation: Induce myoblast differentiation into myotubes by switching to a low-serum differentiation medium.
- ASO Transfection: Transfect the differentiated myotubes with the ASO candidates using a suitable transfection reagent (e.g., lipofectamine) or through gymnotic delivery (without a transfection agent). Include a negative control ASO.
- Incubation: Incubate the cells for 24-72 hours to allow for ASO uptake and action on the target pre-mRNA.
- RNA Extraction and RT-PCR: Extract total RNA from the cells and perform reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the target exon.
- Analysis of Exon Skipping: Analyze the RT-PCR products by gel electrophoresis. The
  presence of a shorter PCR product corresponding to the skipped exon indicates successful
  exon skipping. Quantify the percentage of exon skipping using densitometry or a fragment
  analyzer.
- Protein Analysis (Western Blot/Myoblot): Lyse the cells and perform a Western blot or myoblot to detect the presence and quantify the amount of the restored protein (e.g., dystrophin).

### **Protocol for Systemic ASO Delivery in mdx Mice**

This protocol provides a general method for the systemic administration of ASOs to the mdx mouse model of DMD.[15][35]

- ASO Preparation: Dissolve the ASO in sterile phosphate-buffered saline (PBS) to the desired concentration.
- Animal Model: Use mdx mice, which have a nonsense mutation in exon 23 of the murine Dmd gene.
- Administration: Administer the ASO solution to the mice via intravenous (tail vein) or intraperitoneal injection. The dose and frequency of administration will depend on the ASO chemistry and the study design.



- Tissue Collection: At a predetermined time point after the final injection, euthanize the mice and harvest various muscle tissues (e.g., gastrocnemius, tibialis anterior, diaphragm, heart) and other organs (e.g., liver, kidney) for analysis.
- Biodistribution Analysis: To determine the tissue distribution of the ASO, a fluorescently labeled ASO can be used, and tissues can be imaged or homogenized for quantitative analysis.
- Efficacy Analysis:
  - RNA analysis: Extract RNA from the muscle tissues and perform RT-PCR to quantify exon skipping.
  - Protein analysis: Perform Western blotting or immunohistochemistry on muscle tissue sections to detect and quantify dystrophin protein expression.
  - Functional analysis: Assess muscle function using methods such as the grip strength test or treadmill running.

### **Conclusion and Future Directions**

Antisense oligonucleotide therapies have emerged as a powerful platform for the treatment of genetic muscle disorders. The approvals of multiple ASO drugs for DMD and SMA have validated this approach and brought hope to patients and families affected by these devastating diseases. Ongoing research is focused on improving the efficacy and delivery of ASOs to muscle tissue, developing ASOs for a wider range of genetic muscle disorders, and exploring combination therapies. Challenges remain, including optimizing delivery to all muscle types (especially the heart), minimizing off-target effects, and addressing the high cost of these therapies. However, with continued innovation in ASO chemistry, delivery technologies, and our understanding of the molecular basis of these diseases, the future of ASO therapy for genetic muscle disorders is bright.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Analysis of Exon Skipping Applicability for Dysferlinopathies [mdpi.com]
- 2. dse.univr.it [dse.univr.it]
- 3. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequestration of MBNL1 in tissues of patients with myotonic dystrophy type 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 7. researchgate.net [researchgate.net]
- 8. MBNL Sequestration by Toxic RNAs and RNA Mis-Processing in the Myotonic Dystrophy Brain PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modifications to toxic CUG RNAs induce structural stability, rescue mis-splicing in a myotonic dystrophy cell model and reduce toxicity in a myotonic dystrophy zebrafish model -PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Exon Skipping in Disease-Specific iPSC-Derived Myocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MBNL binds similar RNA structures in the CUG repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T [ouci.dntb.gov.ua]
- 13. Exon-Skipping Oligonucleotides Restore Functional Collagen VI by Correcting a Common COL6A1 Mutation in Ullrich CMD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Impact of Delivery Routes for Exon Skipping Therapies in the CNS of DMD Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy Antisense RNA Design, Delivery, and Analysis NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Skeletal muscle signaling pathway through the dystrophin glycoprotein complex and Rac1 PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 17. Inhibition of dystroglycan binding to laminin disrupts the PI3K/AKT pathway and survival signaling in muscle cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dystrophin Glycoprotein Complex-associated Gβγ Subunits Activate Phosphatidyl Inositol-3-Kinase/Akt signaling in Skeletal Muscle in a Laminin-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MBNL binds similar RNA structures in the CUG repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DUX4-induced dsRNA and MYC mRNA stabilization activate apoptotic pathways in human cell models of facioscapulohumeral dystrophy | PLOS Genetics [journals.plos.org]
- 21. DUX4 Role in Normal Physiology and in FSHD Muscular Dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 22. A U1 snRNP-Specific Assembly Pathway Reveals the SMN Complex as a Versatile RNP Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. DUX4, a Candidate Gene for Facioscapulohumeral Muscular Dystrophy, Causes p53-Dependent Myopathy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. embopress.org [embopress.org]
- 27. natahub.org [natahub.org]
- 28. musculardystrophyuk.org [musculardystrophyuk.org]
- 29. musculardystrophyuk.org [musculardystrophyuk.org]
- 30. The SMN Complex Is Associated with snRNPs throughout Their Cytoplasmic Assembly Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 31. Structure of the spliceosomal U4 snRNP core domain and its implication for snRNP biogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Antisense Oligonucleotide Therapies for Genetic Muscle Disorders: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595851#antisense-oligonucleotide-therapies-forgenetic-muscle-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com